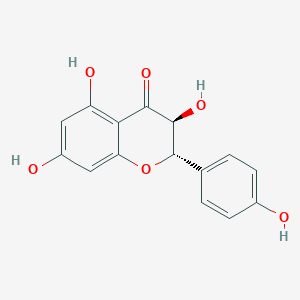

(2S,3S)-3,4',5,7-Tetrahydroxyflavanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(2S,3S)-3,5,7-Trihydroxy-2-(4-hydroxyphenyl)-2,3-dihydro-4H-chromen-4-one is a member of dihydroflavonols.

Applications De Recherche Scientifique

Pharmacological Activities

Luteolin exhibits a range of pharmacological properties that make it a subject of interest in various research fields:

- Antioxidant Activity

- Anti-Cancer Properties

- Anti-Diabetic Effects

- Anticoagulant Activity

- Neuroprotective Effects

Applications in Nutraceuticals

Luteolin is increasingly recognized for its role as a functional food ingredient due to its health benefits:

- Dietary Supplementation : Due to its health-promoting properties, luteolin is being incorporated into dietary supplements aimed at enhancing overall health and preventing chronic diseases.

- Food Preservation : Its antioxidant properties can be utilized in food preservation to extend shelf life and maintain nutritional quality.

Case Study 1: Anticancer Effects

In a study published in the Journal of Clinical Medicine, luteolin was administered at a dosage of 10 mg/kg in a mouse model of breast cancer. Results showed significant tumor reduction compared to control groups, highlighting its potential as an adjunct therapy in cancer treatment .

Case Study 2: Anti-Diabetic Activity

A recent investigation explored the effects of luteolin on glucose metabolism in diabetic rats. The study found that luteolin administration improved insulin sensitivity and reduced blood glucose levels significantly when compared to untreated diabetic controls .

Case Study 3: Neuroprotective Effects

Research focusing on neuroprotection demonstrated that luteolin could mitigate cognitive decline in aged rats by reducing oxidative stress markers and inflammation levels within the brain .

Analyse Des Réactions Chimiques

Structural Basis for Reactivity

(2S,3S)-3,4',5,7-Tetrahydroxyflavanone is a dihydroflavonol characterized by hydroxyl groups at positions 3, 4', 5, and 7, and a ketone at position 4. This configuration enables diverse chemical transformations, including glycosylation, sulfation, and oxidation, driven by the reactivity of its phenolic and ketone groups .

Glycosylation Reactions

The compound undergoes enzymatic glycosylation, forming glucopyranosyl derivatives. For example:

-

Glucoside Formation : Reaction with UDP-glucose via glycosyltransferases produces 6-C-β-D-glucopyranosyl derivatives, as demonstrated in studies on Ulmus wallichiana . This modification enhances solubility and bioavailability.

Sulfation and Sulfotransferase Interactions

The hydroxyl groups serve as substrates for sulfotransferases, influencing estrogen metabolism and endocrine regulation :

-

Sulfation : Positions 3 and 7 are primary targets for sulfotransferases, forming sulfate esters.

-

Inhibition : The compound inhibits human hepatic estrogen sulfotransferase (IC₅₀ ~400–500 nM), modulating estrogen sulfation pathways .

Key Data :

-

Inhibitory constant (Kᵢ) for estrogen sulfotransferase: 400 nM .

-

Sulfation reduces estrogen bioavailability, impacting hormone-dependent processes.

Oxidation and Redox Activity

The dihydroflavonol structure undergoes oxidation to form flavonols (e.g., quercetin analogs) under alkaline or enzymatic conditions:

-

Oxidation Pathway :

2S 3S 3 4 5 7 TetrahydroxyflavanoneO2or OH−3 4 5 7 Tetrahydroxyflavonol

Quantum Chemical Insights (DFT calculations) :

-

HOMO-LUMO Gap : ΔE = 4.84–6.34 eV (CAM-B3LYP/def2TZV), indicating moderate electron-donating capacity.

-

Deprotonation Energy : Lowest for the 4'-OH group (pKa ~8–10), facilitating radical scavenging.

Acid-Base Behavior and Deprotonation

The hydroxyl groups exhibit pH-dependent deprotonation, influencing antioxidant activity:

-

Deprotonation Sites :

-

4'-OH (highest acidity due to resonance stabilization).

-

7-OH and 5-OH (moderate acidity).

-

-

Hydrogen Bonding : O3H forms strong intramolecular H-bonds with ketone oxygen (shielding shift: −160.2 ppm).

-

Planar Conformation : Stabilized by O3H···O4 interactions (bond dissociation energy: 85–95 kcal/mol).

Methylation and Enzyme Interactions

Enzymatic methylation by O-methyltransferases modifies bioactivity:

-

Methylation Sites : Preferential methylation at 3-OH or 4'-OH positions.

-

Impact : Reduces polarity and enhances membrane permeability.

Antioxidant Mechanisms

The compound acts as a radical scavenger via two pathways :

-

Hydrogen Atom Transfer (HAT) :

ArOH R ArO RH -

Single Electron Transfer (SET) :

ArOH ArO H e

Reactivity Metrics :

Propriétés

Formule moléculaire |

C15H12O6 |

|---|---|

Poids moléculaire |

288.25 g/mol |

Nom IUPAC |

(2S,3S)-3,5,7-trihydroxy-2-(4-hydroxyphenyl)-2,3-dihydrochromen-4-one |

InChI |

InChI=1S/C15H12O6/c16-8-3-1-7(2-4-8)15-14(20)13(19)12-10(18)5-9(17)6-11(12)21-15/h1-6,14-18,20H/t14-,15+/m1/s1 |

Clé InChI |

PADQINQHPQKXNL-CABCVRRESA-N |

SMILES |

C1=CC(=CC=C1C2C(C(=O)C3=C(C=C(C=C3O2)O)O)O)O |

SMILES isomérique |

C1=CC(=CC=C1[C@H]2[C@@H](C(=O)C3=C(C=C(C=C3O2)O)O)O)O |

SMILES canonique |

C1=CC(=CC=C1C2C(C(=O)C3=C(C=C(C=C3O2)O)O)O)O |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.